molecular formula C19H22N4O3S2 B10865125 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]acetamide

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]acetamide

Cat. No.: B10865125
M. Wt: 418.5 g/mol
InChI Key: DJCZATFVNWQYLK-UHFFFAOYSA-N
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Description

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]acetamide is a complex organic compound that features a benzothiazole and a quinazoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Moiety: Starting from 2-aminothiophenol, the benzothiazole ring can be formed through cyclization reactions with appropriate carbonyl compounds under acidic or basic conditions.

    Formation of the Quinazoline Moiety: The quinazoline ring can be synthesized from anthranilic acid derivatives through cyclization with formamide or other suitable reagents.

    Coupling Reaction: The final step involves coupling the benzothiazole and quinazoline moieties via a sulfanyl linkage, often using thiolating agents and acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide linkage, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions, particularly those involving sulfur-containing functional groups.

Medicine

Medically, N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]acetamide could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, this compound might be used in the development of new materials with specific electronic or optical properties, given its complex aromatic structure.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The benzothiazole and quinazoline moieties could interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole.

    Quinazoline Derivatives: Compounds like 4-aminoquinazoline.

Uniqueness

What sets N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]acetamide apart is its combined benzothiazole and quinazoline structure, which may confer unique chemical reactivity and biological activity not seen in simpler analogs.

This compound’s dual aromatic systems and functional groups make it a versatile candidate for various scientific and industrial applications.

Properties

Molecular Formula

C19H22N4O3S2

Molecular Weight

418.5 g/mol

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-[(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H22N4O3S2/c1-19(2)7-12-15(13(24)8-19)28-18(21-12)22-14(25)9-27-17-20-11-6-4-3-5-10(11)16(26)23-17/h3-9H2,1-2H3,(H,20,23,26)(H,21,22,25)

InChI Key

DJCZATFVNWQYLK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)CSC3=NC4=C(CCCC4)C(=O)N3)C

Origin of Product

United States

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